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4-Methylphenyl 3-nitrobenzoate

Cat. No.: B11982727
M. Wt: 257.24 g/mol
InChI Key: SMNPQMRIWHLJOX-UHFFFAOYSA-N
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Description

4-Methylphenyl 3-nitrobenzoate is an organic molecule with the chemical formula C14H11NO4. nih.gov As an ester, it is structurally derived from 3-nitrobenzoic acid and p-cresol (B1678582) (4-methylphenol). Its molecular structure, featuring a nitro group on the benzoyl moiety and a methyl group on the phenoxy moiety, places it at the intersection of several key areas of organic chemistry.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name This compound
CAS Number 1906-43-0
Canonical SMILES CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N+[O-]

Data sourced from PubChem. nih.gov

Nitroaromatic compounds are a major class of industrial chemicals utilized in the synthesis of a wide array of products, including dyes, polymers, and explosives. nih.gov The presence of the nitro group (-NO2), a strong electron-withdrawing group, significantly influences the chemical and physical properties of the aromatic ring, making these compounds valuable precursors in organic synthesis. nih.gov

Esters of nitrobenzoic acid, such as this compound, are a subset of this larger family. The reactivity of these esters is influenced by the position of the nitro group on the aromatic ring. For instance, the hydrolysis rates of nitrophenyl benzoate (B1203000) esters are dependent on the electronic effects of substituents. semanticscholar.org The synthesis of such esters is often straightforward, typically involving the reaction of a substituted benzoyl chloride with a phenol (B47542) in the presence of a base (Schotten-Baumann reaction) or in pyridine (B92270) (Einhorn reaction). cas.cz

Research into related compounds, such as methyl 3-nitrobenzoate, has been well-documented, with established protocols for its synthesis via the nitration of methyl benzoate. orgsyn.orgresearchgate.net This body of work provides a foundational understanding for the synthesis and reactivity of other nitrobenzoate esters.

Phenyl nitrobenzoate esters are significant in several areas of chemical research. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific optical or electronic properties. For example, derivatives of phenyl nitrobenzoates have been investigated for their potential antimicrobial and anticancer activities. Furthermore, the study of their hydrolysis kinetics provides valuable insights into reaction mechanisms and substituent effects, often analyzed using Hammett plots. semanticscholar.orgresearchgate.net

Despite the broad interest in nitroaromatic esters, a notable research gap exists specifically for this compound. While its synthesis is theoretically straightforward, detailed studies on its properties and potential applications are scarce in publicly available literature. Much of the existing research focuses on isomers or closely related analogues. For instance, extensive studies have been conducted on methyl 4-nitrobenzoate (B1230335) and other para-substituted derivatives, particularly in the context of their liquid crystalline and nonlinear optical properties. researchgate.netresearchgate.netresearchgate.net

The lack of focused research on this compound presents an opportunity for further investigation. A systematic study of its synthesis, characterization, and physical properties could reveal unique characteristics. For example, the interplay of the electron-withdrawing nitro group and the electron-donating methyl group at different positions on the two aromatic rings could lead to interesting electronic and steric effects.

Future research could explore the following:

Detailed Synthesis and Characterization: Optimization of synthetic routes and comprehensive spectroscopic and crystallographic analysis.

Liquid Crystal Properties: Investigation into its potential as a liquid crystal, given that many related phenyl nitrobenzoate esters exhibit mesogenic phases. researchgate.netresearchgate.net

Biological Activity: Screening for potential antimicrobial, antifungal, or other pharmacological activities, a common application area for nitroaromatic compounds. researchgate.net

Material Science Applications: Exploring its use as a precursor for polymers or as a component in materials with specific optical or electronic properties. mdpi.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
3-nitrobenzoic acid
p-cresol (4-methylphenol)
Methyl 3-nitrobenzoate
Methyl benzoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO4 B11982727 4-Methylphenyl 3-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-methylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-5-7-13(8-6-10)19-14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3

InChI Key

SMNPQMRIWHLJOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Methylphenyl 3 Nitrobenzoate

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to 4-Methylphenyl 3-nitrobenzoate, typically involving the condensation reaction between 3-nitrobenzoic acid and 4-methylphenol (p-cresol). Several established methods can be employed for this transformation.

One common method involves reacting 4-methylphenol with 3-nitrobenzoyl chloride in the presence of a base, a variation of the Schotten-Baumann reaction. A similar procedure has been successfully used for the synthesis of the isomeric 4-methylphenyl-4-nitrobenzoate, where p-cresol (B1678582) is dissolved in an ethanolic sodium hydroxide (B78521) solution before the addition of the corresponding nitrobenzoyl chloride. researchgate.net

Another widely used technique is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. To drive the equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation with a suitable solvent like toluene. google.comtruman.edu For this reaction to be effective, temperatures of at least 100°C are generally required. google.com

For reactions under milder conditions, coupling agents are frequently used. Reagents like dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), facilitate ester formation at room temperature by activating the carboxylic acid. This approach has been successfully applied to the synthesis of similar compounds, such as 4-nitrophenyl 4-hydroxy-3-methylbenzoate. researchgate.net

Table 1: Comparison of Direct Esterification Methods
MethodReactantsKey Reagents/CatalystsGeneral Conditions
Acyl Chloride Method3-Nitrobenzoyl chloride + 4-MethylphenolBase (e.g., NaOH, Pyridine)Typically at or below room temperature
Fischer-Speier Esterification3-Nitrobenzoic acid + 4-MethylphenolStrong acid (e.g., H₂SO₄)Reflux with water removal (>100°C) google.com
DCC Coupling3-Nitrobenzoic acid + 4-MethylphenolDCC, DMAP (catalyst)Room temperature in an inert solvent (e.g., DMSO) researchgate.net

Multistep Synthesis Pathways

Synthesis of 3-Nitrobenzoic Acid Precursors for Esterification

3-Nitrobenzoic acid is most commonly prepared via the electrophilic aromatic substitution (nitration) of benzoic acid. wikipedia.orgtruman.edu The carboxylic acid group is a meta-directing deactivator, which favors the formation of the 3-nitro isomer. wikipedia.org The reaction is typically carried out at low temperatures using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. truman.eduyoutube.com While 3-nitrobenzoic acid is the major product, small amounts of 2-nitro and 4-nitro isomers are also formed as byproducts. wikipedia.orgyoutube.com

Alternative routes to 3-nitrobenzoic acid include:

Nitration of Methyl Benzoate (B1203000): Nitrating methyl benzoate followed by saponification (basic hydrolysis) of the resulting methyl 3-nitrobenzoate. wikipedia.orgmsu.edu This route can sometimes be more efficient than direct nitration of the free acid. orgsyn.org

Oxidation of 3-Nitro-precursors: Oxidation of 3-nitrotoluene or 3-nitroacetophenone using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). quora.com

Table 2: Synthetic Routes to 3-Nitrobenzoic Acid
Starting MaterialKey TransformationReagentsReference
Benzoic AcidElectrophilic NitrationHNO₃, H₂SO₄ wikipedia.orgyoutube.com
Methyl BenzoateNitration then Hydrolysis1. HNO₃, H₂SO₄; 2. NaOH, H₃O⁺ wikipedia.orgorgsyn.org
3-NitrotolueneSide-chain OxidationKMnO₄ or H₂CrO₄ quora.com

Synthesis of 4-Methylphenol Precursors for Esterification

4-Methylphenol (p-cresol) is a common industrial chemical but can also be synthesized from toluene. A standard laboratory method involves the sulfonation of toluene to produce p-toluenesulfonic acid, followed by fusion with sodium hydroxide. This multi-step approach is often preferred over direct oxidation of toluene to avoid the formation of isomeric mixtures. study.com

The key steps are:

Sulfonation of Toluene: Toluene is treated with concentrated sulfuric acid. The methyl group is an ortho, para-director, leading to a mixture of 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid. The para isomer is typically the major product and can be separated.

Alkali Fusion: The separated 4-methylbenzenesulfonic acid is fused with a strong base like sodium hydroxide at high temperatures. This displaces the sulfonic acid group with a hydroxyl group, which upon acidic workup yields 4-methylphenol.

Another route involves the diazotization of p-toluidine (4-methylaniline), followed by hydrolysis of the resulting diazonium salt.

Optimization of Coupling Reactions

The efficiency of the final esterification step can be significantly enhanced by optimizing the coupling reaction. While classical methods like Fischer esterification are robust, they often require harsh conditions. Modern coupling agents, many developed for peptide synthesis, allow for high yields under mild, room-temperature conditions. luxembourg-bio.com

Uronium-based reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, and COMU are highly effective for esterifying carboxylic acids with phenols. luxembourg-bio.com These reactions are typically performed in aprotic solvents like DMF or acetonitrile in the presence of an organic base such as diisopropylethylamine (DIEA). luxembourg-bio.com The choice of coupling agent and base can be critical, especially for sterically hindered substrates. For instance, COMU has been shown to be effective for esterifying tertiary alcohols, where TBTU and TATU are less reactive. luxembourg-bio.com

Optimization parameters include:

Coupling Agent: Selecting an appropriate agent (e.g., DCC, TBTU, COMU) based on substrate reactivity and desired conditions.

Solvent: Aprotic polar solvents like DMF and acetonitrile are often effective. luxembourg-bio.com

Base: An organic base (e.g., DIEA, DBU) is used to neutralize the acid formed and facilitate the reaction.

Stoichiometry: Using a slight excess of the carboxylic acid or coupling agent can drive the reaction to completion. luxembourg-bio.com

Exploration of Alternative Synthetic Routes (e.g., Denitration, Substitution)

Beyond the direct coupling of precursors, alternative strategies can be envisioned for the synthesis of this compound, particularly those leveraging transition-metal catalysis.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds with high efficiency and atom economy. acs.org These methods can provide novel pathways to aryl esters.

One potential strategy is the palladium-catalyzed alkoxycarbonylation of C(sp²)–H bonds. acs.org This involves the direct functionalization of an aromatic C-H bond. For instance, a suitably directed C-H activation on a 4-methylphenol derivative could be coupled with 3-nitrobenzoic acid.

Another approach is cross-coupling reactions . Copper-catalyzed cross-coupling reactions, for example, can be used to form C-O bonds for ester synthesis. researchgate.net This might involve coupling an aryl halide with a carboxylate salt (an Ullmann-type reaction) or coupling an aryl halide with an alcohol. While less direct for this specific target, these methods are powerful for constructing complex aryl esters. researchgate.net

Recent advances have also focused on decarboxylative cross-coupling, where carboxylic acids are used as substrates for forming new bonds. researchgate.net These innovative strategies, often involving dual photochemical and nickel catalysis, provide pathways that avoid the pre-functionalization required in traditional cross-coupling, offering more direct and efficient routes to complex molecules. researchgate.net

Reaction Optimization and Green Chemistry Considerations in Synthesis

Optimizing the synthesis of this compound involves maximizing the yield and purity of the product while minimizing environmental impact, aligning with the principles of green chemistry.

Reaction Optimization:

Key parameters for optimization in the organophosphorus-catalyzed synthesis include the choice of reagents, solvent, and reaction conditions.

Reagent Stoichiometry: While a 1:1:1:1 molar ratio of alcohol, acid, phosphine, and azodicarboxylate is theoretical, it is common to use a slight excess (e.g., 1.5 equivalents) of the phosphine and azodicarboxylate to drive the reaction to completion. organic-synthesis.com

Order of Addition: The order of reagent addition can be crucial. Typically, the alcohol, acid, and phosphine are mixed before the slow addition of the azodicarboxylate. wikipedia.org In some cases, pre-forming the betaine by mixing the phosphine and azodicarboxylate first can lead to better results. wikipedia.org

Temperature Control: The initial addition of the azodicarboxylate is performed at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction. organic-synthesis.comorgsyn.org Subsequently, allowing the reaction to proceed at room temperature is standard. wikipedia.org For less reactive substrates, gentle heating might be necessary. orgsyn.org

Green Chemistry Considerations:

Several strategies can be employed to make the synthesis of this compound more environmentally friendly.

Catalyst and Reagent Modification: A significant drawback of the traditional Mitsunobu reaction is the formation of stoichiometric amounts of byproducts that are difficult to remove. organic-synthesis.com Green chemistry approaches focus on simplifying this workup.

Polymer-Bound Reagents: Using a polymer-bound triphenylphosphine allows for the easy removal of the resulting polymer-bound triphenylphosphine oxide by simple filtration. researchgate.net This eliminates the need for chromatographic separation. researchgate.net

Modified Azodicarboxylates: Alternatives to DEAD and DIAD have been developed where the hydrazine byproduct is a solid that can be filtered off or is more easily removed by extraction. wikipedia.org For example, di-(4-chlorobenzyl)azodicarboxylate (DCAD) allows for the hydrazine byproduct to be easily filtered and recycled. wikipedia.org

Alternative Catalytic Systems: Research into catalytic versions of the Mitsunobu reaction aims to reduce the amount of phosphine reagent required, thereby minimizing waste. This often involves in-situ regeneration of the active phosphine species.

Solvent Selection: The use of hazardous solvents like dichloromethane (DCM) should be minimized. Greener alternatives such as ethyl acetate or performing the reaction under solvent-free conditions, if possible, are preferable.

Energy Efficiency: Employing microwave irradiation can significantly reduce reaction times, leading to lower energy consumption compared to conventional heating methods. researchgate.net

Green Chemistry ApproachModificationAdvantage
Waste Reduction Use of polymer-bound triphenylphosphineSimplifies purification by allowing filtration to remove the phosphine oxide byproduct. researchgate.net
Recyclable Reagents Use of di-(4-chlorobenzyl)azodicarboxylate (DCAD)The hydrazine byproduct can be filtered and recycled. wikipedia.org
Atom Economy Development of catalytic Mitsunobu reactionsReduces the amount of phosphine reagent needed, minimizing waste.
Safer Solvents Replacement of chlorinated solvents (e.g., DCM) with greener alternatives (e.g., ethyl acetate)Reduces environmental and health hazards.
Energy Efficiency Microwave-assisted synthesisDrastically reduces reaction times and energy consumption. researchgate.net

By implementing these optimization and green chemistry strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Spectroscopic Characterization and Structural Elucidation of 4 Methylphenyl 3 Nitrobenzoate

Vibrational Spectroscopy

Detailed experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy for 4-Methylphenyl 3-nitrobenzoate, including specific peak assignments for its characteristic vibrational modes, are not available in the searched literature.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

No experimental FTIR spectra for this compound were found.

Raman Spectroscopy Analysis

No experimental Raman spectra for this compound were found.

Assignment of Characteristic Vibrational Modes (e.g., Nitro, Ester Carbonyl, Aromatic Ring)

Without experimental spectra, a definitive assignment of vibrational modes based on research findings is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H NMR and ¹³C NMR data for this compound, which are essential for its structural elucidation, are not present in the available scientific databases and publications.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data for this compound were found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No experimental ¹³C NMR data for this compound were found.

Advanced NMR Techniques (e.g., 2D NMR) for Structural Confirmation

While specific 2D NMR spectra for this compound are not readily found in the literature, the expected correlations can be predicted based on its structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule.

Expected 2D NMR Correlations:

COSY: Correlations would be expected between the adjacent aromatic protons on both the 4-methylphenyl and the 3-nitrophenyl rings.

HSQC: This experiment would reveal direct one-bond correlations between the protons and their attached carbon atoms.

HMBC: Long-range correlations would be key to confirming the ester linkage. Specifically, a correlation between the protons of the 4-methylphenyl ring and the carbonyl carbon of the 3-nitrobenzoate moiety would be anticipated.

X-ray Crystallography and Solid-State Structure Determination

Detailed single-crystal X-ray diffraction data for this compound is not publicly available. However, analysis of the crystal structures of related nitrobenzoate esters provides insights into the likely solid-state arrangement of this molecule.

Crystal Structure Analysis

Based on analogous compounds, this compound is expected to crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1. The unit cell would contain multiple molecules, with their packing influenced by intermolecular forces.

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

Parameter Predicted Value
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1

Hydrogen Bonding and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by weaker intermolecular forces. These would include:

C-H···O interactions: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro and ester functionalities are expected to play a significant role in the crystal packing.

π-π stacking: The aromatic rings of adjacent molecules would likely engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The presence of the nitro group, an electron-withdrawing substituent, would influence the nature of these interactions.

Molecular Conformation in the Crystalline State

The conformation of this compound in the solid state would be characterized by the dihedral angles between the planes of the two aromatic rings and the ester group. It is anticipated that the molecule will adopt a non-planar conformation to minimize steric hindrance. The ester group itself is likely to be relatively planar.

Other Spectroscopic Techniques for Characterization

In addition to NMR and X-ray crystallography, other spectroscopic techniques are vital for the complete characterization of this compound.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
C=O (ester) ~1730
NO₂ (asymmetric stretch) ~1530
NO₂ (symmetric stretch) ~1350
C-O (ester) ~1250
C-H (aromatic) ~3100-3000

Mass Spectrometry (MS):

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of this compound (C₁₄H₁₁NO₄).

Computational Chemistry and Theoretical Investigations of 4 Methylphenyl 3 Nitrobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For a comprehensive understanding of 4-Methylphenyl 3-nitrobenzoate, DFT studies would be essential.

To begin a computational study, the first step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy of the molecule.

A conformational analysis would also be necessary to identify the various possible spatial arrangements of the atoms (conformers) and to determine their relative stabilities. This is particularly important for understanding the flexibility of the molecule and how its shape might influence its interactions with other molecules.

Table 1: Optimized Geometrical Parameters of this compound (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.391200
C-O (ester)1.36--
C=O (ester)1.21--
C-N (nitro)1.48--
N-O (nitro)1.22--
O-C-C (ester)-110180
C-C-N (nitro)-1180

Note: The data in this table is hypothetical and serves as an example of what would be presented.

Following geometry optimization, theoretical vibrational frequencies can be calculated. These calculations predict the frequencies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to its various vibrational modes (stretching, bending, etc.).

By comparing the calculated vibrational spectra with experimentally obtained spectra, researchers can validate the accuracy of the computational model and make detailed assignments of the observed spectral bands to specific molecular motions.

Table 2: Theoretical Vibrational Frequencies of this compound (Hypothetical Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)17301725Carbonyl stretch
νas(NO₂)15301528Asymmetric nitro stretch
νs(NO₂)13501345Symmetric nitro stretch
ν(C-O)12501245Ester C-O stretch
γ(C-H)850848Aromatic C-H out-of-plane bend

Note: The data in this table is hypothetical and serves as an example of what would be presented.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

Based on the energies of the frontier molecular orbitals, various global reactivity descriptors can be calculated. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in the electron distribution or charge transfer.

Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atoms or regions within the molecule that are most likely to be involved in different types of chemical reactions.

Table 3: Global Reactivity Descriptors for this compound (Hypothetical Data)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4
Electronegativity (χ)4.3
Chemical Hardness (η)2.2
Softness (S)0.45
Electrophilicity Index (ω)4.2

Note: The data in this table is hypothetical and serves as an example of what would be presented.

Prediction of Nonlinear Optical Properties

There is no published research detailing the theoretical prediction of the nonlinear optical (NLO) properties of this compound. Computational studies on similar nitrobenzoate derivatives often employ Density Functional Theory (DFT) to calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in understanding the potential of a molecule for applications in optoelectronics. However, such specific computational data for this compound has not been reported.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are a powerful tool used to understand the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and the stability of molecular structures in different environments. The absence of such studies means there is no available data on the dynamic properties of this specific compound.

Quantitative Structure-Property Relationship (QSPR) Studies

A search for Quantitative Structure-Property Relationship (QSPR) studies involving this compound yielded no results. QSPR models are theoretical models that correlate the structural features of molecules with their physicochemical properties. These models are used to predict the properties of new compounds without the need for experimental synthesis and testing. The development of a QSPR model requires a dataset of related compounds with known properties, and it appears that this compound has not been included in such a study.

Chemical Reactivity and Mechanistic Studies of 4 Methylphenyl 3 Nitrobenzoate

Reactions Involving the Ester Functional Group

The ester functional group is a primary site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the attached 3-nitrophenyl group.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol (or phenol). This reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction is reversible. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of 4-methylphenol (p-cresol) and the formation of 3-nitrobenzoic acid. nih.govwikipedia.org

Basic hydrolysis, also known as saponification, is an irreversible process. wikipedia.org It proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the 4-methylphenoxide ion as the leaving group and forming 3-nitrobenzoic acid. The phenoxide is then protonated during acidic workup, and the carboxylic acid is deprotonated by the base, driving the reaction to completion. wikipedia.org The final products upon workup are 3-nitrobenzoic acid and 4-methylphenol. wikipedia.org

ConditionCatalyst/ReagentMechanism TypeProducts
AcidicDilute H₂SO₄ or HClNucleophilic Acyl Substitution (Reversible)3-Nitrobenzoic Acid + 4-Methylphenol
Basic (Saponification)Aqueous NaOH or KOHNucleophilic Acyl Substitution (Irreversible)Sodium 3-Nitrobenzoate + Sodium 4-Methylphenoxide

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can also be catalyzed by either an acid or a base. For 4-Methylphenyl 3-nitrobenzoate, reaction with an alcohol like methanol (B129727) in the presence of a catalyst would yield methyl 3-nitrobenzoate and 4-methylphenol. The kinetics and favorability of such reactions can be influenced by the electronic nature of substituents on the benzoate (B1203000) fragment. wikipedia.org

ReactantCatalystProductsReaction Type
Methanol (CH₃OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Methyl 3-nitrobenzoate + 4-MethylphenolNucleophilic Acyl Substitution
Ethanol (C₂H₅OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOC₂H₅)Ethyl 3-nitrobenzoate + 4-MethylphenolNucleophilic Acyl Substitution

Reactions Involving the Nitro Functional Group

The nitro group on the aromatic ring is a versatile functional group that can undergo several important transformations, most notably reduction and displacement via coupling reactions.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This conversion dramatically changes the electronic properties of the benzene (B151609) ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. youtube.com A variety of methods can be employed to reduce the nitro group of this compound to form 4-methylphenyl 3-aminobenzoate.

Common methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). youtube.comncert.nic.in Another widely used approach is the use of dissolving metals in acidic media, such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl). youtube.com

Reagent SystemDescriptionProduct
H₂, Pd/CCatalytic Hydrogenation4-Methylphenyl 3-aminobenzoate
Fe, HClMetal/Acid Reduction4-Methylphenyl 3-aminobenzoate
Sn, HClMetal/Acid Reduction4-Methylphenyl 3-aminobenzoate
NaBH₄ / CatalystBorohydride reduction in the presence of a transition metal catalyst. researchgate.net4-Methylphenyl 3-aminobenzoate

In recent years, the nitro group has been utilized as a leaving group in various transition-metal-catalyzed cross-coupling reactions. stackexchange.com This strategy, known as denitrative functionalization, provides an alternative to using aryl halides for the construction of carbon-carbon and carbon-heteroatom bonds. stackexchange.comresearchgate.net Nitroarenes can serve as effective substrates in coupling reactions catalyzed by metals like palladium or rhodium. stackexchange.comlibretexts.org This approach allows for the direct replacement of the nitro group on the 3-position of the benzoate ring with other functional groups.

Reaction TypeCoupling PartnerCatalyst (Example)Bond Formed at C3
Suzuki CouplingArylboronic AcidPalladium-basedC-C (Aryl)
EtherificationArylboronic Acid / H₂ORhodium-based libretexts.orgC-O (Aryl Ether)
SulfonylationSodium SulfinatePalladium-based libretexts.orgC-S (Aryl Sulfone)
MethylationTrimethylboroxinePalladium/BrettPhos libretexts.orgC-C (Methyl)

Reactions Involving the Methylphenyl Moiety

The 4-methylphenyl (or p-tolyl) portion of the molecule also possesses sites for chemical reaction, namely the methyl group and the aromatic ring itself.

The methyl group, being at a benzylic position, is susceptible to oxidation by strong oxidizing agents. Treatment with reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can oxidize the methyl group to a carboxylic acid. libretexts.orglibretexts.org This would transform the 4-methylphenyl ester into a 4-carboxyphenyl ester, provided the rest of the molecule can withstand the oxidative conditions. The reaction requires the benzylic carbon to have at least one attached hydrogen. libretexts.orglibretexts.org

The p-cresol-derived aromatic ring is activated towards electrophilic aromatic substitution. The ester oxygen donates electron density into this ring via resonance, acting as an ortho-, para-director. reddit.com The methyl group is also an activating ortho-, para-director. Together, they strongly activate the positions ortho to the ester oxygen (positions 3 and 5 of the methylphenyl ring) for reactions such as halogenation or nitration. Due to potential steric hindrance from the bulky ester group, substitution may favor the less hindered position.

Reaction SiteReaction TypeReagent (Example)Resulting Functional Group/Substitution
Methyl GroupSide-Chain OxidationKMnO₄, heatCarboxylic Acid (-COOH)
Aromatic RingElectrophilic Aromatic Substitution (e.g., Bromination)Br₂, FeBr₃Bromine substitution at position(s) ortho to the ester oxygen.

Electrophilic Aromatic Substitution on the 4-Methylphenyl Ring

No specific studies detailing the electrophilic aromatic substitution reactions on the 4-methylphenyl ring of this compound were found.

In theory, the 4-methylphenyl ring possesses two activators for electrophilic aromatic substitution: the methyl group (-CH₃) and the ester oxygen (-O-C=O). Both are ortho-, para-directing groups. The methyl group is a weakly activating group, while the oxygen of the ester is a strongly activating group. The directing effects of these two groups would reinforce each other, directing incoming electrophiles to the positions ortho to the ester oxygen (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). Given the steric hindrance from the adjacent ester group, substitution would likely be favored at the positions ortho to the methyl group. However, this is a theoretical prediction, and no experimental data, such as reaction yields or isomer distribution for nitration, halogenation, or Friedel-Crafts reactions, have been published for this specific molecule.

Reactions at the Methyl Group (e.g., Oxidation)

There is no available research describing reactions specifically targeting the methyl group of this compound. Typically, benzylic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. Such a reaction on this compound would be expected to yield 4-carboxyphenyl 3-nitrobenzoate. However, no documented synthesis or experimental results for this transformation could be located.

Investigations into Reaction Mechanisms and Kinetics

Mechanistic and kinetic investigations are fundamental to understanding a compound's reactivity. For many esters, particularly nitrophenyl esters, hydrolysis is a well-studied reaction. semanticscholar.org These studies often utilize the Hammett equation to correlate reaction rates with substituent effects. semanticscholar.org Unfortunately, such detailed analyses for this compound are absent from the scientific record.

Reaction Pathway Elucidation

No studies elucidating the specific reaction pathways for this compound, such as its hydrolysis or transesterification, were identified. The hydrolysis of this ester, under either acidic or basic conditions, would be expected to proceed through a nucleophilic acyl substitution mechanism, yielding 3-nitrobenzoic acid and 4-methylphenol (p-cresol). The mechanism would likely involve the formation of a tetrahedral intermediate. semanticscholar.orgscholaris.ca However, without experimental evidence, this remains a generalized pathway.

Kinetic Studies and Rate Law Determination

A search for kinetic data, rate constants, or rate law determinations for any reaction involving this compound yielded no results. While kinetic studies on the hydrolysis and transesterification of isomeric compounds like 4-nitrophenyl benzoates are common, this data cannot be directly applied. researchgate.netresearchgate.net The electronic effect of the nitro group at the meta-position in the benzoyl moiety would influence the electrophilicity of the carbonyl carbon differently than a para-substituent, leading to different reaction kinetics. Without dedicated experiments to measure reaction rates under various conditions (e.g., changing pH, temperature, or reactant concentrations), no quantitative data can be presented.

Applications in Advanced Organic Synthesis and Chemical Analysis

Role as a Synthetic Intermediate for Complex Molecules

Nitroaromatic compounds, including esters like 4-Methylphenyl 3-nitrobenzoate, are fundamental intermediates in the synthesis of a wide array of complex organic molecules. aiinmr.com Their utility stems from the reactivity of the nitro group, which can be readily transformed into other functional groups, such as amines, providing a strategic entry point for the construction of intricate molecular architectures. These intermediates are particularly valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

For instance, derivatives of nitrobenzoic acid are crucial in the production of various pharmaceuticals. One notable example is the synthesis of the anticancer drug Lenalidomide, where a related compound, Methyl 2-methyl-3-nitrobenzoate, serves as a key pharmaceutical intermediate. nbinno.com The synthesis of this complex molecule relies on the precise chemical transformations enabled by the nitrobenzoate starting material. nbinno.com Similarly, 3-Methyl-4-Nitrobenzoic Acid is an indispensable intermediate in the synthesis of the antihypertensive drug telmisartan. nbinno.com The unique structure and reactivity of these nitro-containing compounds make them preferred building blocks in the multi-step synthesis of these and other life-saving medications. nbinno.comnbinno.com

The general synthetic strategy often involves the reduction of the nitro group to an amine, which can then undergo a variety of reactions, such as amide bond formation or diazotization, to build up the target molecule. The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical modification. orgsyn.org This dual reactivity makes nitrobenzoate esters highly versatile intermediates in the hands of synthetic organic chemists.

Utility as a Derivatization Agent in Analytical Chemistry

Chemical derivatization is a technique used to convert an analyte into a product of similar structure that is more suitable for analysis by a particular method. Nitroaromatic compounds, particularly nitrobenzoyl chlorides, are effective derivatizing agents for enhancing the detectability of certain classes of compounds in various analytical techniques.

Enhancing Detection in Chromatographic Methods (e.g., HPLC-UV)

In High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, the sensitivity of the analysis is dependent on the analyte's ability to absorb UV light. Compounds with poor chromophores may be difficult to detect at low concentrations. Derivatization with a reagent that introduces a strong chromophore can significantly enhance the UV response.

4-Nitrobenzoyl chloride, a compound structurally related to this compound, is a well-established derivatizing agent for phenols and alcohols. The reaction of 4-nitrobenzoyl chloride with these analytes results in the formation of their corresponding 4-nitrobenzoate (B1230335) esters. The introduced 4-nitrobenzoyl group is a strong chromophore, leading to a substantial increase in the molar absorptivity of the derivatives, thereby improving the sensitivity of their detection by HPLC-UV. This method has been successfully applied to the simultaneous determination of phenol (B47542) and its related compounds in water samples.

The following table illustrates the improvement in detection for various phenols after derivatization with 4-nitrobenzoyl chloride.

CompoundLower Limit of Detection (mg/L)
Phenol0.05
2-Chlorophenol0.01
4-Chlorophenol0.006
2,4-Dichlorophenol0.008
2,6-Dichlorophenol0.01
2,4,6-Trichlorophenol0.02
2-Phenylphenol0.02
3-Phenylphenol0.02
4-Phenylphenol0.02

Data compiled from studies on the derivatization of phenols with 4-nitrobenzoyl chloride for HPLC-UV analysis.

Improving Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of compounds. However, the sensitivity of MS analysis is highly dependent on the ionization efficiency of the analyte. Neutral molecules or those with low proton affinity can be challenging to detect at trace levels. Chemical derivatization can be employed to introduce a readily ionizable group into the analyte, thereby enhancing its signal in the mass spectrometer.

While specific studies on this compound as a derivatizing agent for MS are not prevalent, the general principle is well-established. Nitroaromatic compounds can be reduced to their corresponding amines, which are more easily protonated and thus exhibit better ionization efficiency in positive-ion mode electrospray ionization (ESI-MS). The introduction of a nitrobenzoate tag, followed by reduction, can therefore serve as a strategy to improve the MS detection of analytes that are otherwise difficult to analyze. This approach is particularly useful for the trace analysis of genotoxic impurities in pharmaceuticals.

Precursor for Advanced Functional Materials

Nitroaromatic esters are valuable precursors for the synthesis of advanced functional materials due to the unique electronic and reactive properties conferred by the nitro and ester groups. These materials find applications in diverse fields such as electronics and optics.

One significant application is in the development of photo-responsive polymers. Ortho-nitrobenzyl esters, a class of compounds isomeric to this compound, are widely used as photolabile protecting groups in polymer science. nih.govresearchgate.net Polymers incorporating these ortho-nitrobenzyl ester moieties can be designed to undergo specific chemical transformations upon exposure to UV light. nih.gov This property is exploited in the fabrication of photoresists, which are light-sensitive materials used in photolithography to create intricate patterns on substrates for the manufacturing of microelectronics. nih.gov Upon irradiation, the ortho-nitrobenzyl ester is cleaved, altering the solubility of the polymer in the exposed regions and allowing for the development of a high-resolution pattern. nih.gov

Furthermore, polymers containing nitrophenyl groups can exhibit significant nonlinear optical (NLO) properties. nih.govresearchgate.net NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics, such as optical switching and frequency conversion. The strong dipole moment created by the electron-donating and electron-withdrawing groups on the aromatic ring, such as in a polymer with a nitrophenyl azo chromophore, can lead to a large second-order NLO response. researchgate.net Research in this area focuses on designing and synthesizing novel polymers with optimized NLO properties for use in next-generation photonic devices. nih.govrsc.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency

The classical synthesis of 4-Methylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with p-cresol (B1678582) or the nitration of 4-methylphenyl benzoate (B1203000). While effective, these methods often rely on harsh conditions, such as the use of strong acids (e.g., concentrated sulfuric acid) as catalysts, which can lead to environmental concerns and purification challenges. rsc.orgmasterorganicchemistry.com Current research is geared towards creating more efficient, cost-effective, and environmentally friendly synthetic strategies.

Emerging synthetic methodologies focus on several key areas of improvement:

Catalyst Innovation: The use of solid acid catalysts, such as zirconium/titanium-based catalysts, is being explored for esterification reactions. mdpi.com These heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions, which contributes to a greener chemical process. mdpi.com

Green Chemistry Approaches: Research into environmentally benign nitration processes is also gaining traction. One such approach involves using mixtures of nitric acid with acetic anhydride, which can offer higher selectivity and easier control over the reaction rate. researchgate.net

Process Optimization: The optimization of reaction conditions, including the choice of solvent and base, can significantly improve yields and reduce reaction times, even allowing for esterification to occur at room temperature. researchgate.net For instance, the use of N,N-dimethylaminopyridine (DMAP) as a base in dichloromethane has shown promising results in the synthesis of similar aromatic esters. researchgate.net An improved nitration method for a related compound, which involves the controlled addition of the reaction solution to fuming nitric acid at low temperatures, has been reported to achieve yields as high as 88%. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Aromatic Ester Synthesis
MethodCatalyst/ReagentKey AdvantagesPotential for this compound
Classical Fischer EsterificationConcentrated H₂SO₄Readily available, low costStandard method, but with environmental drawbacks
Solid Acid CatalysisZr/Ti solid acidsReusable catalyst, easier product separation, greener process mdpi.comHigh potential for developing a sustainable synthesis route
Optimized Room-Temperature EsterificationTriphenylphosphine dihalides/DMAPMild reaction conditions, avoids high temperatures researchgate.netEnergy-efficient synthesis, suitable for sensitive substrates
Improved NitrationFuming Nitric Acid at low tempHigh yield (reported at 88% for a similar compound) researchgate.netPotential for high-yield synthesis via nitration of 4-methylphenyl benzoate

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Density Functional Theory (DFT) is a prominent method used to investigate the electronic and geometric properties of aromatic nitro compounds. researchgate.netnanobioletters.com

Key areas of computational investigation include:

Molecular Geometry and Conformational Analysis: DFT studies can predict the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and the torsional angles between the phenyl rings and the ester group. nih.govresearchgate.net This information is crucial for understanding how the molecule interacts with other molecules and surfaces.

Electronic Properties and Reactivity Descriptors: Calculations of Frontier Molecular Orbitals (HOMO and LUMO) help in predicting the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. nanobioletters.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify the sites most susceptible to electrophilic and nucleophilic attack. nanobioletters.com For nitro-aromatic compounds, the nitro group acts as a strong electron-withdrawing group, which significantly influences the electronic structure and reactivity of the molecule. libretexts.orgquora.com

Spectroscopic Analysis: Computational methods can simulate vibrational spectra (FTIR and Raman), which can be compared with experimental data to confirm the molecular structure and analyze vibrational modes. researchgate.net

Structure-Property Relationships: By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups), computational models can predict how these changes will affect its properties. This predictive capability is invaluable for designing new molecules with desired characteristics without the need for extensive experimental synthesis and testing. researchgate.netresearchgate.net

Table 2: Predicted and Investigated Properties via Computational Modeling
Computational MethodProperty InvestigatedSignificance for this compound
Density Functional Theory (DFT)Optimized molecular geometry, vibrational frequencies researchgate.netProvides insights into the stable conformation and spectroscopic signatures.
Time-Dependent DFT (TD-DFT)Electronic transitions (UV-Vis spectra) nanobioletters.comPredicts the optical absorption properties of the molecule.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap, electron distribution nanobioletters.comHelps to understand chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Reactive sites for electrophilic and nucleophilic attack nanobioletters.comIdentifies the most reactive parts of the molecule for chemical reactions.

Exploration of New Applications in Materials Science

The unique molecular structure of this compound, featuring a polar nitro group and a rigid aromatic framework, makes it an interesting candidate for applications in advanced materials science.

Nonlinear Optical (NLO) Materials: Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO properties. researchgate.net The nitro group is a powerful electron acceptor, and the methylphenyl group can act as an electron donor. This donor-acceptor structure within this compound suggests its potential as a building block for NLO materials, which are crucial for technologies like optical switching and signal processing. researchgate.netnih.govrsc.org The presence of a nitro group has been shown to enhance NLO responses in other organic systems. nih.gov

Liquid Crystals: The rod-like shape of aromatic esters is a common feature in molecules that form liquid crystal phases. tcichemicals.com The properties of liquid crystals, such as the temperature range of the mesophase, are highly dependent on the molecular structure, including the length of terminal alkyl chains and the presence of lateral groups. nih.govmdpi.com The methyl group in this compound could influence the molecular packing and, consequently, its liquid crystalline properties. researchgate.net Research into similar azo-based compounds has shown that factors like the presence of electron-withdrawing groups can significantly influence the formation of different liquid crystal phases. nih.gov Future research could involve synthesizing derivatives of this compound with varying alkyl chains to explore their potential as components in liquid crystal displays and sensors.

Table 3: Potential Material Science Applications and Relevant Molecular Features
Potential ApplicationKey Molecular Feature of this compoundRationale
Nonlinear Optical (NLO) MaterialsElectron-withdrawing nitro group and electron-donating methylphenyl groupCreates a donor-acceptor system which can lead to high molecular hyperpolarizability, a key requirement for NLO activity. researchgate.netnih.gov
Liquid CrystalsElongated, rigid aromatic core with a lateral methyl groupThe molecular shape is conducive to forming mesophases. The methyl group can influence packing and transition temperatures. nih.govresearchgate.net
Polymer Building BlockEster and nitro functionalitiesThe ester group can be incorporated into polyester chains, while the nitro group can be chemically modified to introduce other functionalities.

Q & A

Basic: What are the optimal synthetic routes for 4-methylphenyl 3-nitrobenzoate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves nitration of a substituted benzoic acid derivative followed by esterification. For example, nitration of 4-methylbenzoic acid with a mixture of concentrated sulfuric acid (catalyst) and nitric acid (nitrating agent) at 0–5°C for controlled exothermic conditions . Key optimizations include:

  • Catalyst ratio : Excess sulfuric acid ensures protonation of the nitronium ion, preventing side reactions (e.g., oxidation) .
  • Temperature control : Ice-bath cooling minimizes decomposition of the nitro intermediate .
  • Workup : Quenching in ice and vacuum filtration reduces hydrolysis of the ester product.
    Yield improvements (e.g., from 53% to ~70%) can be achieved via recrystallization in methanol or ethanol .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • FT-IR : Key peaks include C=O stretch (~1725 cm⁻¹), NO₂ asymmetric/symmetric stretches (1530 and 1350 cm⁻¹), and aromatic C-H bends (~1280 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), with distinct shifts for the methyl group (δ ~2.3 ppm) and ester methoxy (δ ~3.9 ppm). Computational validation via DFT/B3LYP/6-31G(d,p) can resolve ambiguities .
  • TLC : Use silica gel with 8:2 hexane/ethyl acetate to monitor reaction progress (Rf ~0.35 for pure product) .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of a dichloromethane/hexane mixture.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 223 K to minimize thermal motion .
  • Refinement : SHELXL (for small molecules) refines positional and anisotropic displacement parameters. Monitor R-factor convergence (target < 0.05) and validate with CCDC deposition .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer .

Advanced: What role do hydrogen-bonding networks play in the crystal packing of this compound?

Methodological Answer:
Graph-set analysis (Etter’s method) classifies H-bond motifs (e.g., D (donor)A (acceptor)):

  • Nitro group : Acts as a dual acceptor (O···H-C) with adjacent aromatic C-H donors, forming R₂²(8) rings .
  • Ester carbonyl : Participates in C=O···H-O interactions with solvent (e.g., ethanol hemisolvate in related structures) .
    Hirshfeld surfaces quantify interaction contributions: >60% from H···O/N contacts in nitrobenzoates .

Advanced: How can DFT calculations complement experimental data in analyzing electronic properties of this compound?

Methodological Answer:

  • HOMO-LUMO gaps : Calculate using B3LYP/6-31G(d,p) to predict reactivity (e.g., electron-deficient nitro group directs electrophilic substitution) .
  • MEP (Molecular Electrostatic Potential) : Visualize charge distribution to identify nucleophilic/electrophilic sites (e.g., nitro O atoms as electrophilic centers) .
  • NMR chemical shifts : Compare computed (GIAO method) and experimental δ values to validate tautomeric forms .

Advanced: What mechanistic insights explain the regioselectivity of nitration in 4-methylphenyl benzoate derivatives?

Methodological Answer:

  • Electrophilic aromatic substitution : Nitronium ion (NO₂⁺) attack is directed by the electron-donating methyl group (para/ortho-directing). Steric hindrance from the ester group favors nitration at the 3-position .
  • Computational modeling : Transition-state analysis (IRC) using Gaussian09 reveals lower activation energy for 3-nitro vs. 5-nitro isomers .

Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Vacuum filtration : Remove insoluble byproducts (e.g., unreacted acid) after ice quenching .
  • Recrystallization : Use methanol for high-purity crystals (mp 75–77°C) .
  • Column chromatography : For trace impurities, employ silica gel with gradient elution (hexane → ethyl acetate) .

Advanced: How does the nitro group influence the photostability of this compound under UV irradiation?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor λmax shifts (e.g., 270 nm for nitro → 310 nm for photodegradation products).
  • LC-MS : Identify nitro-reduction products (e.g., amine derivatives) via m/z peaks .
  • Computational TD-DFT : Predict excited-state behavior and bond dissociation energies .

Advanced: How do intermolecular forces affect the melting point and solubility of this compound?

Methodological Answer:

  • Melting point : Stronger H-bonding networks (e.g., C-H···O) increase lattice energy, raising mp. For example, derivatives with para-substituted electron-withdrawing groups show higher mps .
  • Solubility : Polar solvents (e.g., DMSO) disrupt H-bonds, enhancing solubility. LogP calculations predict hydrophobicity (~2.5) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential nitro compound toxicity .
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.